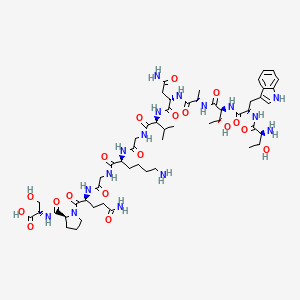Thrombin B-Chain (147-158) (human)
CAS No.: 207553-42-2
Cat. No.: VC3351487
Molecular Formula: C54H84N16O18
Molecular Weight: 1245.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 207553-42-2 |
|---|---|
| Molecular Formula | C54H84N16O18 |
| Molecular Weight | 1245.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1 |
| Standard InChI Key | NKCXQMYPWXSLIZ-PSRDDEIFSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O |
| SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N |
| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N |
Introduction
Structural Characterization of Thrombin B-Chain (147-158)
The Thrombin B-Chain (147-158) fragment corresponds to a specific segment of the larger B chain, characterized by the amino acid sequence TWTANVGKGQPS (Threonine-Tryptophan-Threonine-Alanine-Asparagine-Valine-Glycine-Lysine-Glycine-Glutamine-Proline-Serine) . This dodecapeptide represents positions 147 through 158 in the human thrombin B-chain.
The full IUPAC name of this peptide is L-threonyl-L-tryptophyl-L-threonyl-L-alanyl-L-asparagyl-L-valyl-glycyl-L-lysyl-glycyl-L-glutaminyl-L-prolyl-L-serine . In peptide notation, it can be represented as H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH .
Chemical Composition and Physicochemical Properties
Thrombin B-Chain (147-158) (human) is characterized by its specific molecular composition and resulting physicochemical properties. The peptide has the molecular formula C54H84N16O18 and a molecular weight of 1245.3 g/mol .
A comprehensive analysis of its computed properties reveals important insights into its potential behavior in biological systems:
The significantly negative XLogP3-AA value (-8.8) indicates the highly hydrophilic nature of this peptide, suggesting good water solubility but limited membrane permeability . The high counts of hydrogen bond donors (19) and acceptors (20) further support its hydrophilic character and potential for extensive hydrogen bonding interactions with water molecules and other polar species .
The peptide contains 37 rotatable bonds, indicating considerable conformational flexibility . This flexibility may be important for its interactions with other biomolecules or potential receptors in biological systems.
Future Research Directions
Future research on Thrombin B-Chain (147-158) may focus on several key areas:
Structural Studies
Advanced structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography could provide detailed insights into the three-dimensional conformation of this peptide fragment, both in isolation and in the context of the complete thrombin molecule.
Functional Characterization
Experimental studies to elucidate the specific contribution of residues 147-158 to thrombin's enzymatic activity, substrate specificity, or interactions with regulatory molecules would enhance our understanding of structure-function relationships in thrombin.
Therapeutic Applications
Investigation of potential therapeutic applications of this peptide fragment or derivatives based on its sequence could lead to novel approaches for managing coagulation disorders. Such applications might include the development of anticoagulants, hemostatic agents, or diagnostic tools.
Interaction Studies
Analysis of interactions between Thrombin B-Chain (147-158) and other components of the coagulation cascade, including substrates, inhibitors, and cellular receptors, could provide valuable insights into the molecular mechanisms underlying thrombin's diverse biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume